3-Methylhexan-3-amine
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Overview
Description
3-Methylhexan-3-amine is an organic compound classified as a tertiary amine It is characterized by a hexane backbone with a methyl group and an amine group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhexan-3-amine can be synthesized through several methods, including:
Alkylation of Ammonia: This involves the reaction of a halogenoalkane with ammonia in ethanol under sealed conditions.
Reduction of Nitriles: Nitriles can be reduced using lithium tetrahydridoaluminate (III) in ethoxyethane, followed by treatment with dilute acid.
Industrial Production Methods: Industrial production often involves the alkylation of ammonia due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors under controlled temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylhexan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions with halogenoalkanes to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium tetrahydridoaluminate (III) is often used as a reducing agent.
Substitution: Halogenoalkanes and acid chlorides are frequently used in substitution reactions.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary and secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
3-Methylhexan-3-amine has diverse applications in scientific research:
Mechanism of Action
3-Methylhexan-3-amine acts as an indirect sympathomimetic agent. It constricts blood vessels, affecting the heart, lungs, and reproductive organs. Additionally, it causes bronchodilation, inhibits peristalsis in the intestines, and has diuretic effects . The compound exerts its effects by binding to alpha-adrenergic receptors and activating them, leading to the release of norepinephrine .
Comparison with Similar Compounds
Tuaminoheptane: Another aliphatic amine used as a nasal decongestant.
Isometheptene: Used in the pharmaceutical industry for its vasoconstrictive properties.
Uniqueness: 3-Methylhexan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tertiary amine structure makes it less reactive compared to primary and secondary amines, providing stability in various chemical reactions .
Properties
Molecular Formula |
C7H17N |
---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
3-methylhexan-3-amine |
InChI |
InChI=1S/C7H17N/c1-4-6-7(3,8)5-2/h4-6,8H2,1-3H3 |
InChI Key |
HGNVEXMJZVUWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)N |
Origin of Product |
United States |
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